1,3-Diallylurea

Catalog No.
S580728
CAS No.
1801-72-5
M.F
C7H12N2O
M. Wt
140.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diallylurea

CAS Number

1801-72-5

Product Name

1,3-Diallylurea

IUPAC Name

1,3-bis(prop-2-enyl)urea

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

InChI

InChI=1S/C7H12N2O/c1-3-5-8-7(10)9-6-4-2/h3-4H,1-2,5-6H2,(H2,8,9,10)

InChI Key

QRWVOJLTHSRPOA-UHFFFAOYSA-N

SMILES

C=CCNC(=O)NCC=C

Synonyms

NSC 102722, NSC-102722

Canonical SMILES

C=CCNC(=O)NCC=C

The exact mass of the compound 1,3-Diallylurea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102722. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Diallylurea (DAU) is a bifunctional symmetrical urea derivative characterized by two terminal allyl groups flanking a central hydrogen-bonding urea core. In procurement and material selection, DAU is sourced for two distinct functional capabilities: its ability to undergo UV-initiated anti-Markovnikov thiol-ene click reactions, and its performance as a cross-linking monomer in radical polymerizations [1]. Unlike saturated aliphatic ureas, the dual terminal double bonds allow DAU to form stable covalent networks in UV-curable resins, hybrid organic-inorganic membranes, and oilfield corrosion inhibitor packages [2]. Furthermore, its central urea bond is collision-induced dissociation (CID) cleavable, establishing it as a specialized reagent for structural proteomics and mass spectrometry (XL-MS) workflows [3].

Substituting 1,3-Diallylurea with standard urea or saturated analogs like 1,3-dimethylurea results in a complete loss of cross-linking capability, as these alternatives lack the polymerizable allyl groups required for radical network formation or thiol-ene addition [1]. In structural biology procurement, attempting to substitute DAU with standard amine-reactive cross-linkers (such as DSBU or NHS-esters) shifts the reaction specificity from cysteines to highly abundant lysines, complicating data analysis and failing to capture specific functional interfaces [2]. Furthermore, while conventional maleimide-based thiol linkers are prone to retro-Michael instability and lack MS-cleavability, DAU forms highly stable alkyl sulfide (thioether) bonds and provides a predictable ~10 Å spacer that cleaves cleanly under tandem MS conditions, making it non-interchangeable for automated cross-link identification workflows [2].

Cysteine-Specific MS-Cleavable Cross-Linking for Structural Proteomics

For protein structural studies, DAU operates as a photo-thiol-reactive cross-linker that specifically targets cysteine residues via a UV-A initiated radical thiol-ene reaction. Compared to the widely used DSBU cross-linker, which targets amines with a 12.5 Å spacer, DAU provides exclusive cysteine reactivity with a ~10 Å spacer [1]. Furthermore, unlike standard non-cleavable maleimides, DAU's central urea bond is efficiently cleaved upon collisional activation (CID-MS/MS), generating characteristic product ions that enable automated cross-link identification [1].

Evidence DimensionTarget specificity and spacer length in XL-MS
Target Compound DataExclusively targets cysteines (via stable alkyl sulfides) with a ~10 Å spacer and CID-cleavable core
Comparator Or BaselineDSBU (disuccinimidyl dibutylurea) / Maleimides -> DSBU targets amines (12.5 Å spacer); Maleimides form reversible bonds and lack MS-cleavability
Quantified DifferenceShifts cross-linking exclusively to cysteines while enabling automated MS/MS cleavage identification
ConditionsPhysiological pH, temperatures as low as 4 °C, UV-A irradiation

Procuring DAU enables researchers to map specific cysteine-cysteine proximities with automated MS identification, avoiding the spectral complexity caused by abundant lysine-reactive linkers.

High-Yield Network Formation in UV-Curable Hybrid Membranes

In polymer formulation, DAU functions as an effective cross-linking agent that integrates both covalent network formation and strong intermolecular hydrogen bonding. When utilized in the synthesis of hybrid polymer-inorganic membranes, the incorporation of DAU under UV-initiated polymerization yields a highly cross-linked structure with a gel fraction exceeding 95% [1]. Saturated analogs like 1,3-dimethylurea cannot participate in this radical polymerization, resulting in zero covalent cross-linking and failing to produce insoluble networks [1].

Evidence DimensionGel fraction (cross-linking efficiency)
Target Compound Data>95% gel fraction in UV-cured acrylic/sol-gel hybrid membranes
Comparator Or Baseline1,3-dimethylurea or standard urea -> 0% covalent cross-linking (lacks polymerizable groups)
Quantified DifferenceProvides >95% insoluble network formation versus complete failure to cross-link
ConditionsUV-initiated in situ polymerization with photoinitiators

Buyers formulating advanced 3D printing resins or proton-conducting membranes must select DAU over saturated ureas to achieve structural integrity and solvent resistance.

High-Temperature Acid Retardation and Corrosion Inhibition

In oilfield stimulation, chemically retarded mineral acids are required to prevent rapid spending on carbonate surfaces and to protect wellbore tubing. Formulations utilizing DAU as an amide-containing retardation agent demonstrate high efficacy in extreme environments, such as >37% HCl at 140 °F [1]. The dipole moment of DAU (exceeding 3 debye) combined with the pi-electrons of the diallyl groups enhances adsorption onto N80 steel metallurgy compared to unsubstituted urea, forming a protective film that mitigates corrosion and controls the radial penetration of the acid [1].

Evidence DimensionAcid spending retardation and metal adsorption
Target Compound DataEffective film formation and acid retardation in >37% HCl at 140 °F
Comparator Or BaselineUnsubstituted urea -> Lower adsorption affinity due to lack of terminal pi-electron interactions
Quantified DifferenceEnhanced protection of N80 metallurgy and extended acid penetration depth
ConditionsOilfield metallurgy N80, 140 °F, >37% HCl

For oilfield chemical procurement, DAU provides enhanced high-temperature stability and metal-adsorption properties necessary to protect expensive drilling equipment from concentrated mineral acids.

Structural Proteomics and Protein-Protein Interaction Mapping

Procurement of DAU is highly recommended for XL-MS workflows requiring the mapping of specific cysteine-cysteine proximities. Its ability to form stable thioether bonds via UV-A initiation, combined with its CID-cleavable core, directly resolves the spectral complexity issues associated with abundant lysine-reactive linkers [1].

Formulation of UV-Curable Resins and Hybrid Membranes

DAU is the appropriate cross-linker choice for manufacturing advanced 3D printing resins or proton-conducting hybrid membranes where a gel fraction exceeding 95% is required. It provides both the necessary terminal double bonds for radical polymerization and the central urea motif for thermal stability [2].

High-Temperature Oilfield Acidizing Treatments

For industrial chemical suppliers formulating retarded mineral acids, DAU serves as an effective corrosion inhibitor and acid retarder. It is specifically suited for protecting N80 steel metallurgy in harsh environments (e.g., >37% HCl at 140 °F) where standard urea fails to provide sufficient metal-adsorption and film-forming capabilities [3].

XLogP3

0.6

LogP

0.64 (LogP)

Melting Point

91.5 °C

UNII

LXM0XY469I

Other CAS

1801-72-5

Wikipedia

1,3-diallylurea

Dates

Last modified: 08-15-2023

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